molecular formula C10H11FN2O B10807283 1-[(4-Fluorophenyl)methyl]imidazolidin-2-one

1-[(4-Fluorophenyl)methyl]imidazolidin-2-one

Cat. No.: B10807283
M. Wt: 194.21 g/mol
InChI Key: OOHDFNLJKBUHRQ-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. It features a fluorophenyl group attached to the imidazolidinone ring, which imparts unique chemical and biological properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]imidazolidin-2-one typically involves the reaction of 1,2-diamines with carbon dioxide (CO₂) in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA). The reaction is carried out in solvents like acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) at temperatures ranging from -40°C to room temperature .

Industrial Production Methods: Industrial production methods for this compound often utilize catalytic strategies to enhance efficiency and sustainability. These methods include the direct incorporation of the carbonyl group into 1,2-diamines, diamination of olefins, intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]imidazolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)imidazolidin-2-one
  • 1-(2-Fluorophenyl)methyl]imidazolidin-2-one
  • 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one

Uniqueness: 1-[(4-Fluorophenyl)methyl]imidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]imidazolidin-2-one

InChI

InChI=1S/C10H11FN2O/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-4H,5-7H2,(H,12,14)

InChI Key

OOHDFNLJKBUHRQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)CC2=CC=C(C=C2)F

Origin of Product

United States

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